molecular formula C21H11F3O4S B2642401 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 449741-34-8

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2642401
CAS No.: 449741-34-8
M. Wt: 416.37
InChI Key: JKVJNNNASJYYNQ-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a novel synthetic chromone derivative designed for advanced pharmacological and biological research. Chromones are a privileged scaffold in medicinal chemistry, known for a broad spectrum of biological activities. This compound is of significant interest for anticancer research, particularly against aggressive cancer cell lines. Its molecular architecture, featuring the 4-oxo-4H-chromene core and an electron-withdrawing trifluoromethyl group, is associated with enhanced cytotoxic activity and improved membrane permeability . Research on closely related analogs has demonstrated promising in vitro cytotoxicity against human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) cell lines, with specific derivatives showing IC50 values in the low microgram per milliliter range . The compound is also a valuable candidate for multi-target drug discovery programs. Chromone-based structures have been investigated as potential inhibitors of various enzymatic targets, including cholinesterases, β-secretase (BACE-1), cyclooxygenase-2 (COX-2), and lipoxygenases (LOX), which are relevant in neurodegenerative diseases and inflammation . The incorporation of the thiophene-2-carboxylate moiety may further modulate its electronic properties and binding interactions with biological targets. This chemical is intended for research purposes to explore these mechanisms of action, study structure-activity relationships (SAR), and identify new potential therapeutic leads. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F3O4S/c22-21(23,24)19-17(12-5-2-1-3-6-12)18(25)14-9-8-13(11-15(14)28-19)27-20(26)16-7-4-10-29-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVJNNNASJYYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a member of the chromen family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F3O4SC_{18}H_{14}F_3O_4S. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a valuable candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromen derivatives. For instance, a related compound, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide , demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values were reported as 22.09 µg/mL and 6.40 ± 0.26 µg/mL, respectively . This suggests that compounds with similar structures may also exhibit promising anticancer properties.

Antioxidant Activity

The antioxidant activity of chromen derivatives has been extensively studied. In vitro assays using DPPH radical scavenging and hydrogen peroxide scavenging methods have shown that these compounds possess significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases .

Enzyme Inhibition

Molecular docking studies indicate that chromen derivatives can interact with various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). These interactions suggest potential anti-inflammatory effects, which are beneficial in treating conditions such as arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Antioxidant Mechanisms : By scavenging free radicals, it helps reduce oxidative damage to cells.
  • Enzyme Interaction : The binding to COX and LOX enzymes may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueFindings
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamideA54922.09 µg/mLSignificant cytotoxicity observed
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamideMCF-76.40 ± 0.26 µg/mLHigh cytotoxicity compared to standard drugs
Various chromen derivativesMCF-7VariesModerate inhibition of COX and LOX enzymes

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituents on the chromenone core and ester group significantly influence physicochemical and biological properties:

Compound Name (CAS) Key Substituents Molecular Formula Notable Features Reference
Target Compound 3-phenyl, 2-CF₃, 7-thiophene-2-COO ~C₂₀H₁₁F₃O₅S Baseline structure; potential intermediate for bioactive derivatives -
3-(3,4-dimethoxyphenyl)-... (307534-95-8) 3,4-dimethoxyphenyl, 2-CF₃ C₂₃H₁₅F₃O₆S Electron-donating methoxy groups enhance polarity and solubility
[3-(4-methoxyphenyl)-... (637749-65-6) 4-methoxyphenyl, 2-CF₃ C₂₂H₁₃F₃O₆S Methoxy group alters electronic density; used in structural studies
3-(2-naphthyloxy)-... (385372-96-3) 2-naphthyloxy, 2-CF₃ C₂₅H₁₃F₃O₅S Bulky naphthyloxy group may hinder crystallization
4-oxo-3-phenoxy-... (303094-57-7) 3-phenoxy, 2-CF₃, 7-phenazine-COO C₂₆H₁₃F₃N₂O₅ Phenazinecarboxylate ester introduces nitrogen heteroatoms

Key Observations :

  • Bulky Substituents : The naphthyloxy group in CAS 385372-96-3 may disrupt crystal packing, reducing melting points or altering solid-state interactions .
  • Ester Moieties : Replacing thiophene-2-carboxylate with phenazinecarboxylate (CAS 303094-57-7) introduces nitrogen atoms, which could enhance π-π stacking or hydrogen bonding .

Crystallographic and Hirshfeld Analysis

While crystallographic data for the target compound is unavailable, studies on analogs reveal:

  • Hydrogen Bonding: Chromenone derivatives often form C=O···H or C-F···H interactions, influencing crystal packing. For example, Hirshfeld analysis of fluorinated isoflavones () highlights F···H contacts (6–8% of surface interactions) .
  • Packing Efficiency : Thiophene-containing esters may exhibit denser packing due to sulfur’s polarizability, contrasting with phenazinecarboxylate analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the chromene core via acid-catalyzed cyclization of substituted phenols with β-ketoesters. The trifluoromethyl group is introduced early via halogen exchange (e.g., using CF₃I) or through trifluoromethylation reagents. The final esterification with thiophene-2-carboxylic acid can be achieved using coupling agents like DCC/DMAP or via nucleophilic acyl substitution under basic conditions. Similar protocols are detailed for structurally analogous chromene esters, such as the use of 4-(decyloxy)phenyl derivatives in condensation reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR and IR spectroscopy are essential for confirming functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and aromatic proton environments.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving stereochemistry and verifying the chromene-thiophene ester linkage. Refinement using SHELXL (via the SHELX suite) ensures accurate bond-length and angle measurements .
  • Software Tools : Mercury facilitates visualization of crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular interactions?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). For example, in related chromene esters, intermolecular C–H···O and π-π stacking interactions stabilize layered crystal packing. Tools like Mercury’s "Packing Similarity" module enable comparative analysis with structurally analogous compounds (e.g., 4-(decyloxy)phenyl derivatives) to identify conserved interaction motifs .

Q. What is the mechanistic role of the trifluoromethyl (–CF₃) group in modulating biological activity?

  • Methodological Answer : The –CF₃ group enhances lipophilicity and metabolic stability, influencing binding affinity to hydrophobic enzyme pockets. To evaluate this, synthesize analogs lacking –CF₃ and compare their bioactivity (e.g., IC₅₀ values) against targets like alcohol dehydrogenase (ADH) or cancer cell lines. Molecular docking (AutoDock Vina) can predict interactions, such as halogen bonding between –CF₃ and active-site residues, as demonstrated in isoxazole-based anticancer studies .

Q. How can molecular docking studies be designed to assess interactions with enzymes like ADH?

  • Methodological Answer :

  • Target Preparation : Retrieve the ADH crystal structure (PDB ID: 1HDX) and prepare it via protonation and energy minimization.
  • Ligand Preparation : Optimize the compound’s geometry using Gaussian (DFT/B3LYP/6-31G*).
  • Docking Protocol : Use rigid-receptor docking with Lamarckian genetic algorithms (AutoDock) to simulate binding. Validate poses by comparing with known inhibitors (e.g., curcumin derivatives) and analyze key residues (e.g., His-67 in ADH) for hydrogen bonding or π-π interactions .

Q. How should researchers address contradictions in reported biological activities of chromene derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or structural variations (e.g., substituent positioning). Systematically compare:

  • Assay Conditions : Replicate studies under standardized protocols (e.g., pH 8.0–9.0 for ADH assays).
  • Structural Analogs : Test derivatives with incremental modifications (e.g., replacing thiophene with phenyl groups) to isolate activity-contributing moieties.
  • Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends, as seen in studies of 4-hydroxycoumarin derivatives .

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